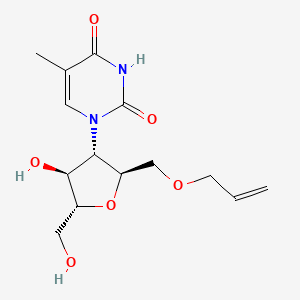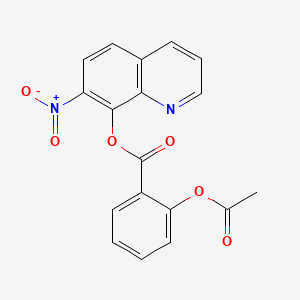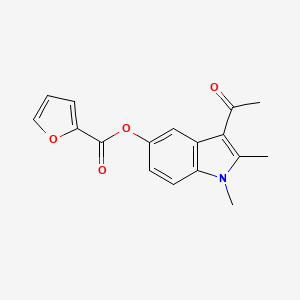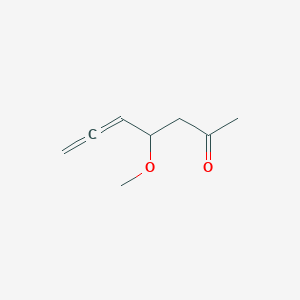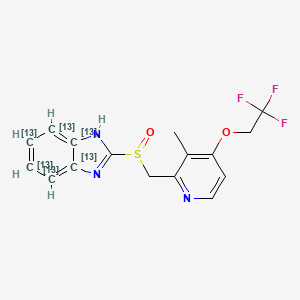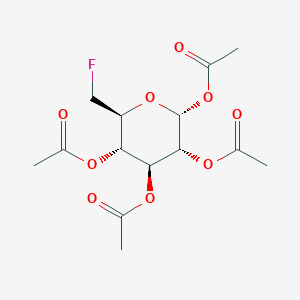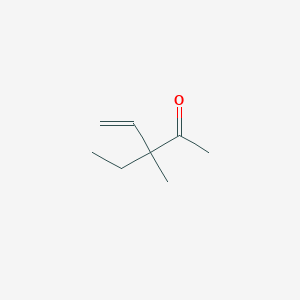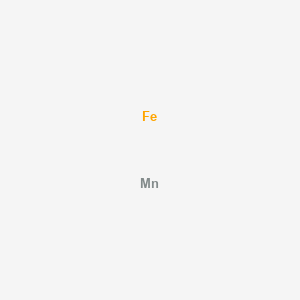
Iron;manganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron and manganese are two essential transition metals that play significant roles in various biological, chemical, and industrial processes. Iron, with the chemical symbol Fe, is the most abundant element on Earth by mass, forming much of Earth’s outer and inner core. Manganese, symbolized as Mn, is a hard, brittle metal that resembles iron but is less abundant. When combined, iron and manganese form compounds that exhibit unique properties and applications, particularly in the fields of metallurgy, catalysis, and environmental science .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of iron and manganese compounds can be achieved through various synthetic routes. One common method is the sol-gel process, which involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. For example, macroporous lithium manganese iron phosphate can be synthesized via a sol-gel process accompanied by phase separation. This method involves the use of poly(ethylene oxide) as a phase separation inducer and polyvinylpyrrolidone as a reducing agent .
Industrial Production Methods: In industrial settings, iron and manganese compounds are often produced through reduction processes. For instance, manganese ores containing iron oxides are reduced in blast furnaces or electric furnaces with carbon to yield ferromanganese, which is then used in steelmaking. This process involves the conversion of low-melting iron sulfide in steel to high-melting manganese sulfide, enhancing the steel’s properties .
化学反応の分析
Types of Reactions: Iron and manganese compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, manganese, when exposed to air, undergoes a slow oxidation reaction forming manganese(III) oxide (Mn₂O₃), which acts as a protective layer .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, carbon, and various ligands. The conditions often involve high temperatures and controlled atmospheres to facilitate the desired reactions.
Major Products Formed: The major products formed from these reactions include oxides, sulfides, and various coordination complexes. For instance, the oxidation of manganese in air forms manganese(III) oxide, while the reduction of iron oxides with carbon produces ferromanganese .
科学的研究の応用
Iron and manganese compounds have a wide range of scientific research applications:
Chemistry: These compounds are used as catalysts in various chemical reactions, including oxidation and reduction processes.
Biology: Iron and manganese are essential trace elements in biological systems.
Medicine: Iron and manganese compounds are explored for their potential use in chemotherapeutic drugs and as antimicrobial agents.
作用機序
The mechanism of action of iron and manganese compounds involves their ability to participate in redox reactions. These metals can exist in multiple oxidation states, allowing them to act as electron donors or acceptors in various biochemical and chemical processes. For example, iron is necessary for the production of hemoglobin, while manganese is involved in the action of many enzymes .
Molecular Targets and Pathways: Iron and manganese compounds target various molecular pathways, including those involved in oxidative stress, DNA synthesis, and metabolic regulation. They interact with proteins, enzymes, and other biomolecules to exert their effects .
類似化合物との比較
Cobalt Compounds: Used in vitamin B12 synthesis and as catalysts in various chemical reactions.
Nickel Compounds: Important in hydrogenation reactions and battery production.
Copper Compounds: Essential in redox reactions and as antimicrobial agents.
特性
CAS番号 |
12518-52-4 |
|---|---|
分子式 |
FeMn |
分子量 |
110.78 g/mol |
IUPAC名 |
iron;manganese |
InChI |
InChI=1S/Fe.Mn |
InChIキー |
DALUDRGQOYMVLD-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
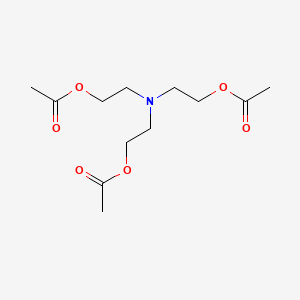
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
